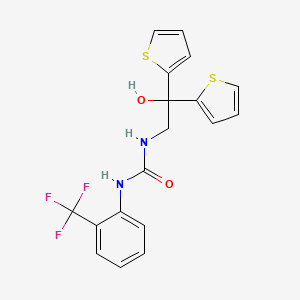

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a hydroxyethyl core substituted with two thiophene rings and a 2-(trifluoromethyl)phenyl group. Urea derivatives are widely studied for their biological activities, including anticancer, enzyme inhibitory, and kinase-modulating properties . The hydroxyethyl group may enhance solubility and hydrogen-bonding capacity, while the thiophene and trifluoromethyl moieties contribute to lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S2/c19-18(20,21)12-5-1-2-6-13(12)23-16(24)22-11-17(25,14-7-3-9-26-14)15-8-4-10-27-15/h1-10,25H,11H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJBLIVNKQAMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a derivative of thiourea, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 341.39 g/mol. The synthesis typically involves the reaction of thiophenes with urea derivatives under controlled conditions to yield the desired product. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its biological activity.

Biological Activity Overview

- Anticancer Properties : Recent studies have indicated that thiourea derivatives exhibit significant anticancer activities. For instance, compounds similar to our target have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

- Antimicrobial Activity : Thiourea derivatives are known for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1.9 µg/mL against resistant strains.

- Anti-inflammatory Effects : Several studies highlight the anti-inflammatory potential of thiourea compounds, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study 1: Antitumor Activity

A study published in New Journal of Chemistry evaluated a series of thiourea derivatives for their antitumor activity. One compound showed a GI50 value of 25.1 µM against non-small cell lung cancer (EKVX), indicating potent activity compared to standard chemotherapeutics .

| Compound | GI50 (µM) | Cancer Type |

|---|---|---|

| A | 25.1 | Non-small cell lung |

| B | 21.5 | Leukemia |

| C | 15.9 | Prostate cancer |

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, a derivative structurally similar to our target exhibited MIC values ranging from 1.9 to 125 µg/mL against various pathogens, outperforming traditional antibiotics like levofloxacin .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 1.9 | Levofloxacin (8.1) |

| Escherichia coli | 62.5 | Nystatin (3.9) |

The biological activities of thiourea derivatives can be attributed to several mechanisms:

- Apoptosis Induction : Many compounds trigger programmed cell death in cancer cells through mitochondrial pathways.

- Enzyme Inhibition : Compounds often act as inhibitors for enzymes involved in inflammation and cancer progression.

- Membrane Disruption : Antimicrobial activity is partly due to the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Key Observations :

- Thiophene vs.

- Hydroxyethyl Group: The hydroxyethyl moiety in the target compound may confer better solubility than non-polar substituents (e.g., chloromethyl in 8j ). M64HCl’s hydrochloride salt further enhances solubility, a strategy applicable to the target molecule .

- Trifluoromethyl Phenyl : This group is conserved in multiple analogs (e.g., 83, 8j) and is associated with improved metabolic stability and target binding .

Key Insights :

- Anticancer Activity : Pyridine-urea derivatives (e.g., 83 ) and thiophene-containing analogs (e.g., 5h ) show potent anticancer effects, suggesting the target compound may share similar mechanisms, such as apoptosis induction.

- Enzyme Inhibition : BGZH (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-sulfamoylphenyl)ethyl]urea) inhibits carbonic anhydrase II (hCA II), indicating urea scaffolds can target enzymes .

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydroxyethyl group in the target compound may improve solubility compared to non-hydroxylated analogs like 8j . However, M64HCl’s hydrochloride salt demonstrates the utility of salt formation for bioavailability enhancement .

- Lipophilicity : Di(thiophen-2-yl) substitution increases logP relative to pyridine-based ureas (e.g., 83 ), which could affect blood-brain barrier penetration or tissue distribution.

- Stability : The trifluoromethyl group enhances metabolic stability, as seen in 83 and BGZH .

Preparation Methods

Thiophene Alkylation via Friedel-Crafts Reaction

The di(thiophen-2-yl)ethanol core is synthesized through a Friedel-Crafts alkylation using thiophene and epichlorohydrin. Lewis acids such as AlCl₃ or BF₃·Et₂O facilitate the reaction, yielding 2-chloro-1-(thiophen-2-yl)ethanol. A second thiophene unit is introduced via nucleophilic substitution, forming 2-hydroxy-2,2-di(thiophen-2-yl)ethyl chloride.

Reaction Scheme:

$$

\text{Thiophene} + \text{Epichlorohydrin} \xrightarrow{\text{AlCl}3} \text{2-Chloro-1-(thiophen-2-yl)ethanol} \xrightarrow{\text{Thiophene, BF}3·\text{Et}_2\text{O}} \text{2-Hydroxy-2,2-di(thiophen-2-yl)ethyl chloride}

$$

Amination of the Chloride Intermediate

The chloride intermediate undergoes amination using aqueous ammonia or a Gabriel synthesis to produce 2-amino-2,2-di(thiophen-2-yl)ethanol. This step often requires elevated temperatures (80–100°C) and polar solvents like ethanol or DMF.

Synthesis of 2-(Trifluoromethyl)phenyl Isocyanate

Nitration and Reduction of 2-(Trifluoromethyl)benzene

2-(Trifluoromethyl)aniline is prepared via nitration of 2-(trifluoromethyl)benzene followed by catalytic hydrogenation (H₂/Pd-C). The aniline is then treated with phosgene or triphosgene in dichloromethane to generate 2-(trifluoromethyl)phenyl isocyanate.

Critical Conditions:

- Temperature: 0–5°C to prevent side reactions

- Solvent: Anhydrous dichloromethane or toluene

Urea Bond Formation

Coupling of Amine and Isocyanate

The final step involves reacting 2-amino-2,2-di(thiophen-2-yl)ethanol with 2-(trifluoromethyl)phenyl isocyanate in a 1:1 molar ratio. The reaction proceeds in anhydrous THF or DCM at room temperature, catalyzed by triethylamine to absorb liberated HCl.

Reaction Scheme:

$$

\text{2-Amino-2,2-di(thiophen-2-yl)ethanol} + \text{2-(Trifluoromethyl)phenyl isocyanate} \xrightarrow{\text{Et}_3\text{N}} \text{Target Urea}

$$

Alternative Route: Carbamoyl Chloride Intermediate

If isocyanate synthesis is challenging, the urea can be formed using 2-(trifluoromethyl)phenyl carbamoyl chloride . The amine reacts with the carbamoyl chloride in the presence of a base (e.g., pyridine), yielding the urea product.

Optimization and Challenges

Steric Hindrance and Solvent Effects

The bulky di(thiophen-2-yl) group necessitates prolonged reaction times (12–24 hours) and polar aprotic solvents (e.g., DMF) to enhance solubility. Microwave-assisted synthesis has been reported to reduce reaction times to 2–4 hours.

Purification Techniques

Crude products are purified via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>98%) and NMR spectroscopy.

Scalability and Industrial Relevance

Patent literature emphasizes cost-effective scaling by:

- Replacing phosgene with safer triphosgene in isocyanate synthesis

- Using recyclable Lewis acids (e.g., FeCl₃) for Friedel-Crafts reactions

- Continuous-flow systems for urea bond formation to improve yield (85–90%)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Isocyanate Coupling | 78 | 98.5 | High regioselectivity |

| Carbamoyl Chloride Route | 65 | 97.2 | Avoids phosgene use |

| Microwave-Assisted | 82 | 99.1 | Reduced reaction time |

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core. A gold(I)-catalyzed cyclization of alkynyl thioanisoles (e.g., 2-alkynyl thioanisoles) is often employed to establish the thiophene scaffold . Subsequent functionalization introduces the hydroxyethyl and trifluoromethylphenyl groups via nucleophilic substitution or condensation reactions. Key considerations include:

- Reaction conditions : Temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., Pd/C for hydrogenation) .

- Purification : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel with ethyl acetate/hexane gradients) are critical for achieving >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to identify protons and carbons in the thiophene, urea, and trifluoromethylphenyl groups. Aromatic protons in thiophene rings typically resonate at δ 6.8–7.5 ppm .

- IR spectroscopy : Urea carbonyl stretches appear near 1640–1680 cm, while hydroxyl groups (from the hydroxyethyl moiety) show broad peaks at 3200–3500 cm .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm the molecular formula (e.g., CHFNOS) with <2 ppm error .

Basic: What preliminary biological screening approaches are suitable for this compound?

Initial bioactivity studies should focus on:

- Enzyme inhibition assays : Target kinases or proteases due to the urea moiety’s hydrogen-bonding capacity. Use fluorescence-based assays (e.g., ATPase activity) with IC determination .

- Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with dose ranges of 1–100 µM. Include positive controls (e.g., cisplatin) and validate via triplicate experiments .

Advanced: How can computational modeling elucidate the reaction mechanism of urea linkage formation?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model the nucleophilic attack of the amine on the isocyanate intermediate. Key steps include:

- Transition state analysis : Identify energy barriers for isocyanate-amine coupling.

- Solvent effects : Simulate polar solvents (e.g., DMF) to assess stabilization of charged intermediates .

- Validation : Compare computed IR spectra with experimental data to confirm mechanistic pathways .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Discrepancies (e.g., varying IC values) may arise from impurities or assay conditions. Mitigation strategies include:

- Batch consistency : Use HPLC to verify purity (>98%) and ensure synthetic reproducibility .

- Assay standardization : Control variables like serum concentration (e.g., 10% FBS in cell culture) and incubation time (24–72 hours) .

- Statistical analysis : Apply ANOVA to compare replicates and identify outliers .

Advanced: What strategies improve solubility for in vivo studies without structural modification?

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in aqueous buffers (10–20% v/v) .

- pH adjustment : Prepare phosphate-buffered saline (pH 7.4) to enhance ionization of the hydroxyethyl group .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Thiophene substitution : Replace thiophene with furan or pyrrole to modulate electron density and binding affinity .

- Urea modifications : Introduce methyl or ethyl groups to the urea nitrogen to enhance metabolic stability .

- Trifluoromethyl positioning : Compare ortho, meta, and para isomers on the phenyl ring to optimize target selectivity .

Advanced: What computational tools predict metabolic pathways for this compound?

- In silico tools : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism (e.g., CYP3A4/2D6 substrates) and identify labile sites (e.g., hydroxyl groups prone to glucuronidation) .

- Docking simulations : Map interactions with cytochrome P450 enzymes using AutoDock Vina. Focus on binding energies (<−8 kcal/mol) for high-affinity metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.